4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole
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Description
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a chemical compound with the CAS Number: 790661-62-0 . It has a molecular weight of 425.12 and its IUPAC name is 5-(tributylstannyl)-4-(trifluoromethyl)-1H-pyrazole . The compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole involves palladium-catalyzed cross-coupling reactions of 5-tributylstannyl-4-fluoro-1H-pyrazole with aryl iodides . This reaction provides high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is 1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;31-3-4-2;/h1H,(H,8,9);31,3-4H2,2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
The chemical reactions involving 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole are primarily palladium-catalyzed cross-coupling reactions with aryl iodides . These reactions provide high yields of the corresponding 5-aryl-4-fluoro-1H-pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole include a molecular weight of 425.12 and a storage temperature that is refrigerated .Scientific Research Applications
Synthesis and Reactivity
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole has been extensively studied for its synthesis and reactivity. The compound is known for its regioselective methylation, allowing for high yields of targeted compounds. For instance, 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole was synthesized regioselectively, and its addition reaction with a range of electrophiles facilitated the introduction of various substituents on position 5 of the pyrazole ring (Hanamoto, Egashira, Ishizuka, Furuno, & Inanaga, 2006). Similarly, the synthesis of tributyl(3,3,3-trifluoro-1-propynyl)stannane from 2-bromo-3,3,3-trifluoropropene led to the formation of trifluoromethylated heterocyclic compounds like (tributylstannyl)trifluoromethyl-pyrazole, highlighting its role as a building block for further chemical modifications (Hanamoto, Hakoshima, & Egashira, 2004).
Organic Synthesis
In the field of organic synthesis, 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole is a valuable precursor for generating more complex structures. For instance, 5-tributylstannyl-4-fluoro-1H-pyrazole underwent palladium-catalyzed cross-coupling reactions with aryl iodides, yielding 5-aryl-4-fluoro-1H-pyrazoles. These reactions are significant as they proceed smoothly under an atmosphere of carbon monoxide, leading to the formation of 5-acyl-4-fluoro-1H-pyrazoles (Hanamoto, Suetake, Koga, Kawanami, Furuno, & Inanaga, 2007).
Building Blocks for Heterocyclic Compounds
This compound also serves as a versatile building block for heterocyclic compounds. Research has shown its application in synthesizing a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides, which are synthesized using solution-phase chemistry. These compounds hold potential in various fields, highlighting the adaptability of 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole in synthesizing a wide array of chemical structures (Donohue, Michelotti, Reader, Reader, Stirling, & Tice, 2002).
properties
IUPAC Name |
tributyl-[4-(trifluoromethyl)-1H-pyrazol-5-yl]stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N2.3C4H9.Sn/c5-4(6,7)3-1-8-9-2-3;3*1-3-4-2;/h1H,(H,8,9);3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDKUDVVIPYIIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NN1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29F3N2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462138 |
Source
|
Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |
CAS RN |
790661-62-0 |
Source
|
Record name | 4-(Trifluoromethyl)-5-(tributylstannyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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